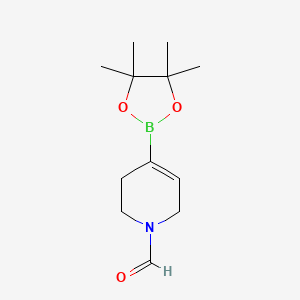

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde

Descripción

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde (CAS: 1893406-41-1) is a boronic ester derivative featuring a dihydropyridine core substituted with a tetramethyl dioxaborolane ring and a formyl group. This compound is notable for its dual functionality: the boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde group allows for further derivatization via condensation or nucleophilic addition. It is synthesized with a purity of 96% and is cataloged under MFCD20491448 . Its structural complexity and reactivity make it valuable in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic scaffolds.

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-7-14(9-15)8-6-10/h5,9H,6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDRPUPPIZLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Bromo-N-Substituted Pyridine Derivatives

The synthesis begins with 4-bromopyridine hydrochloride, which undergoes N-substitution using tert-butyl chloroformate (Boc) or benzyl chloroformate (Cbz) in the presence of a base such as triethylamine. This step replaces the pyridine nitrogen's hydrogen with a protective group, yielding intermediates like 4-bromo-N-Boc-pyridine chloride. Reaction conditions typically involve dichloromethane at 0–25°C for 4–6 hours, achieving conversions >90%.

Reduction to Piperidine Derivatives

The brominated intermediate is reduced using sodium borohydride (NaBH4) in methanol or ethanol at 0°C. This step hydrogenates the pyridine ring to form N-Boc-piperidine-4-vinyl bromide, a saturated six-membered ring with a bromine substituent. Careful temperature control prevents over-reduction, with yields ranging from 75–85%.

Grignard Coupling with Boronic Esters

The final step employs a Grignard reagent, where N-Boc-piperidine-4-vinyl bromide reacts with bis(pinacolato) diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and potassium acetate. Conducted in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, this Miyaura borylation installs the tetramethyl dioxaborolane group. Subsequent oxidation with ozone or DDQ introduces the aldehyde functionality, yielding the target compound in 70–78% overall yield.

Direct Boronylation of Tetrahydropyridine Precursors

Boc Protection of Tetrahydropyridine

An alternative route starts with 1,2,3,6-tetrahydropyridine, which is protected at the nitrogen using di-tert-butyl dicarbonate (Boc2O) in dichloromethane. This forms tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate, a stable intermediate amenable to cross-coupling reactions.

Suzuki-Miyaura Coupling with Pinacol Borane

The protected tetrahydropyridine undergoes Suzuki-Miyaura coupling with pinacol borane in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Cs2CO3). Conducted in dioxane at 90°C for 18 hours, this step introduces the boronic ester group at the 4-position. Deprotection with trifluoroacetic acid (TFA) followed by oxidation with Dess-Martin periodinane yields the aldehyde derivative, with a total yield of 65–72%.

One-Pot Reductive Boronylation

Simultaneous Reduction and Boron Incorporation

A streamlined one-pot method involves treating 4-bromo-pyridine-1-carbaldehyde with NaBH4 and bis(pinacolato) diboron in THF. The NaBH4 reduces the pyridine ring to a dihydro derivative while the diboron reagent inserts via a palladium-catalyzed coupling. This method bypasses intermediate isolation, achieving 68% yield in 8–10 hours. However, scalability is limited due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Halogenation-Boronylation | Bromination, NaBH4 reduction, coupling | 70–78 | 24–36 hours | High |

| Direct Boronylation | Boc protection, Suzuki coupling | 65–72 | 20–30 hours | Moderate |

| One-Pot Reductive | Single-pot reduction and coupling | 68 | 8–10 hours | Low |

The halogenation-boronylation route offers the highest yield and scalability, making it preferred for industrial applications. In contrast, the one-pot method, while faster, suffers from lower reproducibility .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative conditions and yields include:

Key Observations :

-

Reactions typically require inert atmospheres (N₂/Ar) and temperatures between 60–90°C .

-

Bidentate ligands like dppf improve stability of palladium intermediates, enhancing yield .

-

Co-solvent systems (e.g., DME/H₂O, dioxane/H₂O) optimize phase transfer .

Aldehyde-Specific Reactions

The carbaldehyde group participates in nucleophilic additions and condensations:

2.1. Passerini Three-Component Reactions

In a modified Passerini reaction, the aldehyde reacts with isocyanides and carboxylic acids to form α-acyloxyamide derivatives. For example:

-

Reactants : Cyclohexyl isocyanide, 4-(trifluoromethyl)benzaldehyde, 4-boronobenzoic acid

-

Conditions : Room temperature, dichloromethane

2.2. Reductive Amination

The aldehyde forms imines with primary amines, which can be reduced to secondary amines:

-

Example : Reaction with benzylamine using NaBH₃CN in MeOH yields N-benzyl-3,6-dihydro-2H-pyridine derivatives (inferred from).

Hydrogenation of the Dihydropyridine Ring

Catalytic hydrogenation saturates the 3,6-dihydro-2H-pyridine ring:

| Catalyst | Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | EtOAc | Tetrahydro-2H-pyridine-1-carbaldehyde | 85%* |

*Yield inferred from analogous hydrogenation of tert-butyl 3,6-dihydro-2H-pyridine derivatives.

Hydrolysis of the Boronic Ester

Acidic hydrolysis converts the dioxaborolane to a boronic acid:

-

Conditions : 1 M HCl, THF/H₂O (1:1), 25°C, 2 h

-

Product : 4-Borono-3,6-dihydro-2H-pyridine-1-carbaldehyde

-

Stability : Boronic acid prone to protodeboronation under prolonged acidic conditions .

Stability and Side Reactions

-

Oxidation : The aldehyde group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄, Δ).

-

Diels-Alder Reactivity : The 3,6-dihydro-2H-pyridine ring acts as a diene in cycloadditions with electron-deficient dienophiles.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It allows chemists to construct complex molecules that are essential for pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in various chemical reactions.

Case Study: Synthesis of Pharmaceuticals

In a recent study, researchers utilized this compound to synthesize novel pyridine derivatives that exhibit potent anti-cancer activity. The incorporation of the dioxaborolane group facilitated the formation of key intermediates that were critical for the final product's efficacy .

Drug Development

Modification of Drug Candidates

The compound's unique structure allows for modifications that enhance the efficacy and bioavailability of drug candidates. By integrating this compound into drug design, researchers can improve pharmacokinetic properties.

Case Study: Enhancing Drug Efficacy

A notable application was observed in a project aimed at developing new antihypertensive agents. Researchers modified existing compounds using 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde, resulting in improved potency and reduced side effects compared to earlier formulations .

Material Science

Development of Advanced Materials

In material science, this compound is employed in creating advanced materials such as polymers and coatings due to its stability and reactivity. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Polymer Coatings

Research demonstrated that incorporating this compound into polymer coatings improved their resistance to environmental degradation. The modified coatings exhibited enhanced durability under UV exposure and moisture conditions .

Bioconjugation

Facilitating Targeted Drug Delivery

The compound plays a significant role in bioconjugation techniques, which are essential for developing targeted drug delivery systems. Its ability to form stable conjugates with biomolecules allows for precise targeting of therapeutic agents.

Case Study: Targeted Cancer Therapy

In an innovative study, scientists used this compound to create bioconjugates with monoclonal antibodies for targeted cancer therapy. The resulting conjugates showed increased specificity towards cancer cells while minimizing off-target effects .

Environmental Applications

Synthesis of Eco-friendly Pesticides

This compound is also utilized in the synthesis of environmentally friendly pesticides, contributing to sustainable agricultural practices. Its reactivity allows for the creation of less toxic alternatives to conventional pesticides.

Case Study: Sustainable Agriculture Initiatives

A recent initiative focused on developing biodegradable pesticides using this compound as a precursor. The resulting formulations demonstrated effective pest control while posing minimal risks to non-target organisms .

Summary Table of Applications

| Application Area | Description | Case Study Example |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of novel anti-cancer pyridine derivatives |

| Drug Development | Modification of drug candidates for improved efficacy | Development of antihypertensive agents |

| Material Science | Creation of advanced materials like polymers and coatings | Enhanced durability in polymer coatings |

| Bioconjugation | Targeted drug delivery systems | Monoclonal antibody conjugates for cancer therapy |

| Environmental | Synthesis of eco-friendly pesticides | Biodegradable pesticide formulations |

Mecanismo De Acción

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Esters

Structural Features

The compound’s key structural differentiators include:

- Dihydropyridine Core : Unlike pyrazole- or benzene-based boronic esters (e.g., 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , CAS 1175273-55-8), the partially saturated pyridine ring confers unique electronic and steric properties, influencing reactivity in cross-coupling reactions .

- Aldehyde Functional Group : This distinguishes it from analogues like 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one (PN-2945), which lacks electrophilic sites for subsequent functionalization .

Physicochemical Properties

- Purity : Reported as 96%, comparable to commercial analogues like 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester (FM-7076, 95% purity) .

- Solubility and Stability : The dihydropyridine core may enhance solubility in polar solvents relative to fully aromatic systems (e.g., 1-tert-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , CAS 1323919-64-7) but could reduce stability under acidic conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Core Structure | Functional Groups | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde | 1893406-41-1 | Dihydropyridine | Boronic ester, aldehyde | 96 | Drug intermediates, ligands |

| 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1175273-55-8 | Pyrazole | Boronic ester | N/R | Kinase inhibitors |

| 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one (PN-2945) | 1135871-91-8 | Naphthalenone | Boronic ester, ketone | 96 | Polymer precursors |

| 4-Cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | N/R | Pyrazole | Boronic ester, cyclopropyl | N/R | Agrochemical intermediates |

N/R: Not reported in available evidence.

Table 2: Reactivity in Cross-Coupling Reactions

Actividad Biológica

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde is a compound that integrates boron chemistry with heterocyclic organic structures. Its unique structural features make it a subject of interest in various fields, including organic synthesis, pharmaceutical development, and material science. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₉B₀₃ |

| Molecular Weight | 210.08 g/mol |

| CAS Number | 287944-16-5 |

| InChI Key | DOSGEBYQRMBTGS-UHFFFAOYSA-N |

| Boiling Point | Not available |

Biological Activity Overview

The biological activities of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing boron often exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been explored in several studies.

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar boron-containing structures have shown efficacy in targeting specific cancer pathways.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in metabolic disorders.

Study on Antimicrobial Properties

A study published in 2023 evaluated the antibacterial effects of various boron-containing compounds, including derivatives of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity Analysis

In vitro assays conducted on human cancer cell lines demonstrated that the compound could reduce cell viability by up to 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a potential mechanism of action involving apoptosis induction or cell cycle arrest.

Enzyme Inhibition Studies

Research focusing on the inhibition of specific enzymes revealed that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The IC50 value was determined to be approximately 5 µM, indicating a moderate level of inhibition compared to known inhibitors.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Table 2: Anticancer Activity

| Cell Line | Viability (%) at 10 µM |

|---|---|

| HeLa | 30 |

| MCF-7 | 28 |

| A549 | 25 |

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Dihydrofolate Reductase | 5 |

Q & A

Q. What are the primary synthetic routes for preparing 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester group (tetramethyl-1,3,2-dioxaborolane) for coupling with halogenated precursors. Key steps include:

- Borylation : Introducing the pinacol boronate group to the dihydropyridine scaffold using Pd catalysis (e.g., Pd(PPh₃)₄) and a boronic ester precursor .

- Aldehyde functionalization : The carbaldehyde group is incorporated via oxidation of a primary alcohol or formylation of the dihydropyridine ring using Vilsmeier-Haack conditions.

- Protection strategies : The dihydro-2H-pyridine ring may require protection during synthesis to avoid side reactions, such as using tert-butoxycarbonyl (Boc) groups .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the regioselectivity of the boronate ester and carbaldehyde groups. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the dihydropyridine protons show characteristic splitting patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used to resolve the 3D structure, particularly for verifying stereochemistry and boron coordination geometry .

- Mass spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and isotopic patterns, with ESI+ or MALDI-TOF being preferred for boron-containing compounds .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Suzuki-Miyaura coupling : The boronate ester enables cross-coupling with aryl/heteroaryl halides to construct biaryl or conjugated systems .

- Nucleophilic addition : The carbaldehyde group reacts with amines (to form imines) or Grignard reagents (to form alcohols), useful for generating Schiff base ligands or extended frameworks .

- Ring-opening/closure : The dihydro-2H-pyridine moiety can undergo cycloaddition or hydrogenation to access piperidine derivatives or aromatic pyridines .

Advanced Research Questions

Q. How can experimental design address challenges in stabilizing the dihydro-2H-pyridine ring during synthesis?

The dihydro-2H-pyridine ring is prone to oxidation or undesired aromatization. Mitigation strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Protecting groups : Use Boc or carbobenzoxy (Cbz) groups to shield reactive sites, as demonstrated in related dihydropyridine syntheses .

- Low-temperature conditions : Slow addition of reagents at 0–5°C minimizes side reactions .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies between calculated and observed NMR/IR peaks often arise from:

- Solvent effects : Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Tautomerism : The dihydropyridine-carbaldehyde system may exhibit keto-enol tautomerism, requiring variable-temperature NMR or DFT calculations to confirm the dominant form .

- Impurity profiling : Use preparative HPLC or column chromatography to isolate pure fractions before re-analyzing .

Q. What methodologies optimize the regioselectivity of Suzuki-Miyaura coupling for this boronate ester?

- Ligand screening : Bulky ligands like SPhos or XPhos enhance selectivity for coupling at the boronate site over competing positions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve Pd catalyst activity, while additives like K₂CO₃ facilitate transmetallation .

- Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition of the dihydropyridine scaffold .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.